Cas no 832077-20-0 (Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-)
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- structure](https://www.kuujia.com/scimg/cas/832077-20-0x500.png)
832077-20-0 structure
Product name:Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-
Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-
- 2,4-dibromo-6-(tert-butyldiazenyl)-N-phenylaniline
- DTXSID20457810
- 832077-20-0
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- Inchi: InChI=1S/C16H17Br2N3/c1-16(2,3)21-20-14-10-11(17)9-13(18)15(14)19-12-7-5-4-6-8-12/h4-10,19H,1-3H3
- InChI Key: KCLURZRJMDZAFC-UHFFFAOYSA-N
- SMILES: CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)NC2=CC=CC=C2
Computed Properties
- Exact Mass: 410.97687g/mol
- Monoisotopic Mass: 408.97892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.8Ų
- XLogP3: 5.9
Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- Related Literature
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
832077-20-0 (Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-) Related Products
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